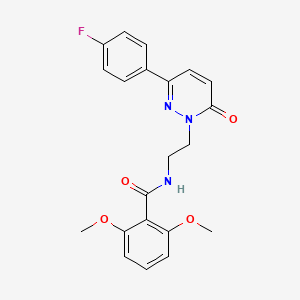

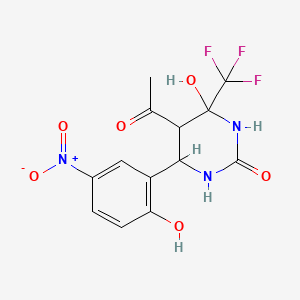

![molecular formula C16H19N3O B2608316 N-([2,4'-bipyridin]-4-ylmethyl)pivalamide CAS No. 2034578-17-9](/img/structure/B2608316.png)

N-([2,4'-bipyridin]-4-ylmethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-([2,4’-bipyridin]-4-ylmethyl)pivalamide” is a compound that consists of a pivalamide group and a 2,4’-bipyridine group. Pivalamide (2,2-dimethylpropanamide, or NDEPA) is a simple amide substituted with a tert-butyl group . The 2,4’-bipyridine is a bipyridine isomer .

Synthesis Analysis

The synthesis of bipyridinium salts, which are similar to the 2,4’-bipyridine group in the compound, has been reported. The synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis

Bipyridines have been subjected to solid form screening and crystal structure prediction. The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(pyridin-4-yl)pivalamide, include a density of 1.1±0.1 g/cm3, boiling point of 349.3±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 59.4±3.0 kJ/mol, and flash point of 165.1±20.4 °C .科学的研究の応用

Photochemical Properties and Metal Complex Synthesis

The study by Hirahara et al. (2011) explores the synthesis, characterization, and photochemical properties of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives, involving the use of pivalamidate. This work highlights the potential of such compounds in the development of complex metallo-organic structures with unique photochemical properties, which could have implications for photovoltaic applications and the design of light-activated catalysts (Masanari Hirahara, Shigeyuki Masaoka, K. Sakai, 2011).

Organic Synthesis and Lithiation Processes

Smith et al. (2013) discuss the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives, including N-(pyridin-3-ylmethyl)pivalamide. Their findings offer insights into regioselective lithiation, which is crucial for the synthesis of complex organic molecules and could facilitate the development of new pharmaceuticals and agrochemicals (Keith Smith, G. El‐Hiti, M. Alshammari, A. Fekri, 2013).

Coordination Polymers and Catalytic Properties

Sotnik et al. (2015) demonstrate the synthesis of heterometallic coordination polymers assembled from trigonal trinuclear Fe2Ni-pivalate blocks and polypyridine spacers. These materials exhibit diverse topologies, sorption, and catalytic properties, underscoring the role of pivalamide derivatives in creating functional materials for potential applications in gas storage, separation technologies, and catalysis (S. Sotnik, R. A. Polunin, M. Kiskin, A. Kirillov, V. N. Dorofeeva, K. Gavrilenko, I. Eremenko, V. Novotortsev, S. Kolotilov, 2015).

Surface Adsorption Studies

Sasahara et al. (2006) investigated the adsorption of ruthenium dye on a TiO2(110) surface, using a monolayer of pivalate ions to protect the surface. This study is relevant to the development of dye-sensitized solar cells (DSSCs), where understanding the interactions between organic ligands and semiconductor surfaces is crucial for optimizing device performance (A. Sasahara, C. Pang, H. Onishi, 2006).

Safety and Hazards

The safety data sheet for pivalamide, a component of the compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2,2-dimethyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-16(2,3)15(20)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHBLBLFMCAAIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

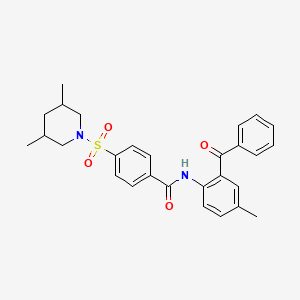

![3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane](/img/structure/B2608234.png)

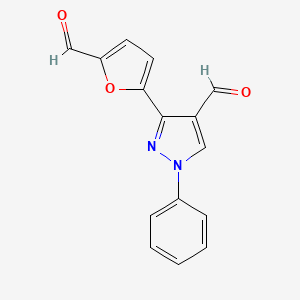

![N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2608246.png)

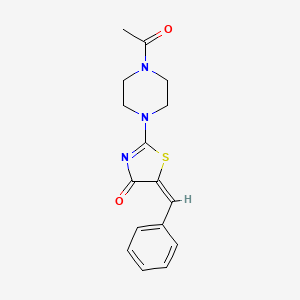

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2608249.png)

![3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2608252.png)